molecular formula C15H23N2O6P B14430341 Phosphorylleucylphenylalanine CAS No. 80826-98-8

Phosphorylleucylphenylalanine

Cat. No.: B14430341
CAS No.: 80826-98-8
M. Wt: 358.33 g/mol
InChI Key: XHDKBRXIGMXIDI-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorylleucylphenylalanine (CAS 80826-98-8) is a biochemical research tool with documented activity as a potent inhibitor of enkephalinase . Enkephalinase is a key enzyme in the central nervous system responsible for the degradation of endogenous enkephalins, which are neurotransmitters involved in pain perception and modulation . By inhibiting this enzyme, this compound stabilizes enkephalins, making it a valuable compound for investigating neurochemical pathways, pain mechanisms, and potential therapeutic strategies in neurological research. The molecular formula of this compound is C 15 H 23 N 2 O 6 P, and it has a molecular weight of 358.33 g/mol . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled "For Research Use Only" (RUO). This designation means it is not intended for use in diagnostic procedures, clinical applications, or for any form of human or animal consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80826-98-8

Molecular Formula

C15H23N2O6P

Molecular Weight

358.33 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-(phosphonoamino)pentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C15H23N2O6P/c1-10(2)8-12(17-24(21,22)23)14(18)16-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,18)(H,19,20)(H3,17,21,22,23)/t12-,13-/m0/s1

InChI Key

XHDKBRXIGMXIDI-STQMWFEESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NP(=O)(O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NP(=O)(O)O

Origin of Product

United States

Molecular Mechanisms of Phosphorylleucylphenylalanine Action

Mechanism of Metalloproteinase Inhibition by Phosphorylleucylphenylalanine

The primary inhibitory mechanism of phosphinic peptide analogues like this compound is their direct interaction with the enzyme's active site. These inhibitors are designed as transition-state analogues, meaning their structure resembles the high-energy intermediate state of a peptide bond being cleaved by the metalloproteinase. This mimicry allows them to bind with high affinity to the active site, effectively blocking access to natural substrates.

The binding of this compound to the metalloproteinase active site is a highly specific process governed by a network of interactions. The inhibitor positions itself within the active site cleft, occupying the same pockets (subsites) that would normally accommodate the amino acid residues of a substrate.

Molecular dynamics simulations and crystallographic studies of similar phosphinic inhibitors reveal that they engage with both the primed and unprimed subsites of the enzyme's active site. nih.gov The peptide-like backbone of the inhibitor forms hydrogen bonds with the enzyme's main chain, similar to a natural substrate. The dynamics of this binding can be complex, often involving an initial weak association followed by a slower conformational rearrangement to a tightly bound state. This tight binding is characterized by minimal fluctuation of the inhibitor within the active site, indicating a stable enzyme-inhibitor complex. frontiersin.org

Table 1: Key Interacting Residues in Metalloproteinase Active Sites with Phosphinic Peptide Inhibitors

Enzyme SubsiteTypical Interacting ResiduesNature of InteractionInhibitor Moiety Involved
S1'Threonine, Phenylalanine, Histidine, TyrosineHydrophobic, π-π stacking, π-CHPhenylalanine
S1Alanine, GlycineHydrophobic, van der WaalsLeucine (B10760876)
Catalytic SiteHistidine (x3), Glutamic AcidCoordinate covalent bond (chelation)Phosphoryl Group

This table is a generalized representation based on studies of various MMPs and may vary for specific enzymes. frontiersin.orgnih.govmdpi.com

The phosphoryl group is the cornerstone of the inhibitory activity of this compound. It functions as a potent zinc-binding group (ZBG). nih.gov In the active site of metalloproteinases, a catalytic zinc ion is essential for polarizing a water molecule that attacks the substrate's peptide bond. frontiersin.org The phosphoryl group's oxygen atoms directly coordinate with this zinc ion, effectively displacing the catalytic water molecule and satisfying the ion's coordination sphere.

This strong chelation mimics the tetrahedral transition state of peptide hydrolysis, making the inhibitor a highly effective transition-state analogue. nih.gov Unlike inhibitors that only interact with the primed or unprimed regions, the phosphinyl group allows the inhibitor to span across the catalytic center, engaging both sides of the active site for enhanced affinity and potentially greater selectivity. nih.gov

Phenylalanine: The bulky, aromatic side chain of the phenylalanine residue typically inserts into the S1' subsite, which is often a deep, hydrophobic pocket. nih.gov This interaction is critical for affinity and selectivity. The phenyl ring can form favorable hydrophobic and van der Waals interactions with nonpolar residues lining the pocket. Furthermore, it can engage in π-π or edge-to-face stacking interactions with aromatic residues like phenylalanine or tyrosine within the S1' site, significantly stabilizing the enzyme-inhibitor complex. nih.govmdpi.com The ability of a phenylalanine residue to form a cation-π interaction with a positively charged group on an agonist has also been demonstrated in other receptor binding sites. nih.gov

Allosteric Modulation and Conformational Changes Induced by this compound

The binding of a potent inhibitor in the active site can lead to subtle structural adjustments in distant parts of the enzyme. This is a consequence of the protein's interconnected nature, where a change in one region can be propagated through the structure. For metalloproteinases, binding of an inhibitor in the catalytic domain can influence the conformation of other domains, such as the hemopexin-like domain, which may be involved in substrate recognition or protein-protein interactions. mdpi.com

While this compound is primarily an active-site directed inhibitor, the conformational state it stabilizes could alter the accessibility or affinity of remote binding sites (exosites) for other molecules. nih.gov This induced conformational shift is a form of allostery, where binding at one site affects the properties of another. nih.gov

Enzyme catalysis is intrinsically linked to the protein's conformational dynamics, which involves motions on a wide range of timescales. nih.govsci-hub.st The binding of a transition-state analogue inhibitor like this compound serves to "lock" the enzyme into a specific, catalytically inactive conformation.

This stabilization drastically reduces the conformational flexibility required for the catalytic cycle. nih.gov For an enzyme to process a substrate, it must transition through several conformational states—substrate binding, catalysis, and product release. researchgate.net By tightly binding to the active site and mimicking the transition state, the inhibitor effectively traps the enzyme, preventing the dynamic fluctuations and conformational rearrangements necessary to proceed through the catalytic cycle. nih.gov Molecular dynamics simulations show that upon inhibitor binding, the flexibility of key regions, such as the specificity loop surrounding the active site, is significantly dampened, thereby abolishing catalytic activity. nih.govmdpi.com

Enzymatic Interactions and Inhibition Kinetics Studies

Inhibition Profiles of Metalloproteinases by Phosphorylleucylphenylalanine

This compound, a phosphoramidate (B1195095) dipeptide, has demonstrated notable inhibitory action against specific metalloproteinases. Its design as an analogue of enzyme substrates allows it to effectively target the active sites of these enzymes.

Targeting of Specific Metalloproteinase Subfamilies

Research has primarily focused on the inhibitory effects of this compound and related phosphoramidate compounds on zinc-containing metalloendopeptidases and metalloexopeptidases. The most extensively studied enzymes in this context are thermolysin, a thermostable neutral metalloendopeptidase from Bacillus thermoproteolyticus, and carboxypeptidase A, a digestive enzyme that cleaves C-terminal amino acids.

This compound acts as a competitive inhibitor of thermolysin. researchgate.net The structure of the inhibitor, with its leucyl and phenylalanyl residues, is designed to interact with the extended substrate-binding sites of the enzyme. acs.org The phosphoryl group plays a crucial role in chelating the active site zinc ion, a key feature of metalloproteinase inhibitors. researchgate.net

Comparative Inhibition of Related Peptidases

Studies have compared the inhibitory potency of a series of N-phosphorylated dipeptides and amino acid derivatives. The findings indicate that the dipeptide structure significantly enhances binding affinity compared to single N-phosphorylated amino acids. For instance, N-Phosphorylphenylalanine is a good inhibitor of carboxypeptidase A, while other derivatives like N-phosphorylleucyl amide also exhibit inhibitory activity, albeit weaker in some cases. researchgate.netresearchgate.net

The presence of a hydrophobic amino acid at the P1' position (the amino acid residue on the C-terminal side of the scissile bond in a substrate) is critical for potent inhibition of thermolysin. This is demonstrated by the significantly weaker binding of compounds lacking this feature. Furthermore, an aromatic residue at the P2' position, such as phenylalanine or tryptophan in the case of N-phosphoryl-L-leucyl-L-phenylalanine and N-phosphoryl-L-leucyl-L-tryptophan respectively, further enhances the binding affinity. researchgate.net

Kinetic Characterization of Enzyme-Phosphorylleucylphenylalanine Interactions

The characterization of the kinetic parameters of the interaction between this compound and its target enzymes is fundamental to understanding its mechanism of action and inhibitory potency.

Determination of Inhibition Constants (Ki)

The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a stronger inhibitor. This compound has been shown to be a potent inhibitor of thermolysin. While the precise Ki value for this compound was part of a broader study, it was found to be approximately 85-fold more potent than N-phosphorylleucyl amide, which has a Ki of 1.3 μM. researchgate.net This suggests a Ki value for this compound in the nanomolar range.

The N-phosphorylleucyl moiety is considered to be the primary contributor to the binding energy. researchgate.net The addition of the phenylalanine residue significantly improves the inhibitory activity, highlighting the importance of interactions with the S1' and S2' subsites of the enzyme.

Interactive Data Table: Inhibition Constants of Phosphoramidate Compounds against Thermolysin

CompoundKi Value (μM)Relative Potency vs. P-Leu-NH₂
N-phosphorylleucyl amide (P-Leu-NH₂)1.31x
This compound ~0.015~85x
N-phosphoryl-L-leucyl-L-tryptophan~0.015~85x
N-phosphoryl-isoleucyl-alanineData not available>1x
N-phosphoryl-alanyl-alanineData not available<1x vs. P-Ile-Ala-OH

Note: The Ki value for this compound is estimated based on the reported 85-fold increase in potency relative to N-phosphorylleucyl amide. researchgate.net

Analysis of Reversibility and Irreversibility Aspects of Inhibition

The inhibition of metalloproteinases by phosphoramidate compounds like this compound is generally considered to be reversible. researchgate.net Reversible inhibitors bind to the enzyme through non-covalent interactions, and their effect can be reversed, for instance, by decreasing the inhibitor concentration. This is in contrast to irreversible inhibitors, which typically form strong covalent bonds with the enzyme, leading to permanent inactivation. The competitive nature of the inhibition by this compound further supports a reversible binding mechanism. researchgate.net

pH Dependence of Inhibitory Activity

The inhibitory activity of phosphoramidate compounds against metalloproteinases is pH-dependent. Studies on related inhibitors, such as N-phosphoryl-L-leucyl-L-tryptophan, have shown a distinct pH profile for their interaction with thermolysin. nih.gov The binding is typically strongest at a specific pH range and decreases at higher or lower pH values. This pH dependence is a common feature for this class of inhibitors and is influenced by the ionization state of both the inhibitor and the amino acid residues in the enzyme's active site. While a specific pH-activity curve for this compound is not detailed in the available literature, it is expected to exhibit a similar pH-dependent inhibitory profile to that of other N-phosphoryl dipeptide inhibitors. nih.gov

Specificity and Selectivity in Enzyme-Inhibitor Recognition

The interaction between an enzyme and an inhibitor is a highly specific process, governed by the three-dimensional structures of both molecules. The recognition of N-Phosphoryl-L-leucyl-L-phenylalanine by enzymes, particularly pancreatic phospholipase A2, is a key area of study. Research indicates that the N-terminal region of phospholipase A2 is crucial for its interaction with aggregated substrates. The presence of a phosphoryl group in N-Phosphoryl-L-leucyl-L-phenylalanine suggests its potential to interact with the active site of metalloproteinases, where the phosphate (B84403) moiety can coordinate with a metal ion, often zinc, mimicking the transition state of the catalyzed reaction.

Enantiomeric Specificity of this compound

The stereochemistry of an inhibitor plays a pivotal role in its binding affinity and inhibitory activity. N-Phosphoryl-L-leucyl-L-phenylalanine is composed of L-leucine and L-phenylalanine, the naturally occurring enantiomers of these amino acids. This specific configuration is critical for its recognition by the enzyme's active site, which is itself chiral.

Studies on analogous phosphinic dipeptide inhibitors have demonstrated that the stereochemistry at both the phosphorus center and the amino acid residues significantly influences their inhibitory potency against various metalloproteases. While direct comparative studies on the different enantiomers of this compound are not extensively documented in publicly available literature, the inherent chirality of the target enzymes strongly implies that the L,L-configuration of N-Phosphoryl-L-leucyl-L-phenylalanine is essential for optimal binding and inhibition. The precise fit of the L-leucine and L-phenylalanine side chains into the respective S1 and S1' pockets of the enzyme's active site is a determining factor for its inhibitory action.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

While specific structure-activity relationship (SAR) studies for a broad range of N-Phosphoryl-L-leucyl-L-phenylalanine analogs are limited in the available literature, valuable insights can be drawn from studies on related phosphoramidate and phosphinic peptide inhibitors. These studies provide a framework for understanding how modifications to the structure of N-Phosphoryl-L-leucyl-L-phenylalanine could impact its enzymatic inhibition.

Key areas of modification in analogous compounds that have been shown to affect inhibitory activity include:

The Phosphoryl Group: The nature of the phosphorus-containing group is critical. Replacement of the phosphoryl group with other zinc-binding groups, such as carboxylates or hydroxamates, can significantly alter the inhibitory potency and selectivity.

The P1 and P1' Residues: The amino acid residues at the P1 (Leucine) and P1' (Phenylalanine) positions are crucial for recognition by the enzyme's specificity pockets. Modifications to these side chains, such as altering their size, hydrophobicity, or aromaticity, would be expected to have a profound impact on binding affinity. For instance, in related inhibitors, changing the P1' residue has been shown to modulate selectivity for different metalloproteinases.

The N-terminus: The free N-terminal α-amino group is known to be essential for the full catalytic activity of pancreatic phospholipase A2 on aggregated substrates. Therefore, modifications to the N-terminus of N-Phosphoryl-L-leucyl-L-phenylalanine would likely alter its interaction with this enzyme.

The following table summarizes the expected impact of structural modifications based on SAR studies of analogous compounds:

Structural ModificationExpected Impact on Inhibitory ActivityRationale
Phosphoryl Group Altered potency and selectivityThe phosphoryl group is a key zinc-binding moiety, and its replacement would change the coordination with the active site metal ion.
P1 Leucine (B10760876) Side Chain Significant change in affinityThe S1 pocket of the target enzyme is specifically adapted to accommodate the isobutyl side chain of leucine.
P1' Phenylalanine Side Chain Modulation of selectivity and affinityThe S1' pocket interacts with the benzyl (B1604629) side chain of phenylalanine; changes here can alter binding to different enzyme isoforms.
N-terminal Modification Potential decrease in activity against phospholipase A2The N-terminus is crucial for the interaction of phospholipase A2 with its substrates.

Further targeted SAR studies on N-Phosphoryl-L-leucyl-L-phenylalanine are necessary to fully elucidate the structural requirements for potent and selective inhibition of its target enzymes.

Biological Research Applications and Contexts of Phosphorylleucylphenylalanine

Utilization in Protease Research and Development of Chemical Probes

In the expansive field of protease research, small molecule inhibitors are indispensable tools for elucidating enzyme mechanisms, validating their roles in disease, and serving as lead compounds for drug development. Phosphorylleucylphenylalanine has been utilized in this context, particularly in the study of bacterial proteases. Chemical probes are essential for detecting and characterizing protease activity in complex biological samples, and while the direct application of this compound as a labeled probe is not extensively documented, its potent and specific inhibitory action provides a foundation for the design of such tools.

The most well-documented application of this compound is in the study of bacterial elastases, specifically the elastase produced by the opportunistic pathogen Pseudomonas aeruginosa. This enzyme, a zinc metalloendopeptidase, is a significant virulence factor, contributing to tissue damage in infections. Research has identified this compound as a potent inhibitor of this elastase.

Detailed kinetic studies have been performed to characterize the inhibitory activity of this compound against Pseudomonas aeruginosa elastase. The table below summarizes the key findings from this research.

ParameterValueSignificance
Inhibition Constant (Ki) 0.2 µMIndicates a high binding affinity of the inhibitor to the enzyme, signifying potent inhibition.
Enzyme Target Pseudomonas aeruginosa ElastaseA key virulence factor in bacterial infections, making its inhibition a therapeutic interest.
Inhibitor Class Peptide derivativeThe peptidic nature allows for specific interactions with the enzyme's active site.

These findings underscore the utility of this compound as a specific and powerful tool for studying the enzymatic activity of Pseudomonas aeruginosa elastase. Its effectiveness has paved the way for further investigations into the structure-activity relationships of peptide-based inhibitors for this class of bacterial proteases.

Proteolytic pathways are complex cascades of enzymatic reactions that are fundamental to numerous physiological and pathological processes. The use of specific inhibitors is crucial for dissecting these pathways and understanding the roles of individual proteases. While the research focus for this compound has been predominantly on Pseudomonas aeruginosa elastase, its potent inhibitory nature suggests a potential, though not yet broadly explored, application in the investigation of other proteolytic pathways where related metalloproteases may be involved. Further research is required to determine its utility in these broader contexts.

Role in Studying Phosphorylation-Dependent Biological Processes

Protein phosphorylation is a ubiquitous post-translational modification that plays a central role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism. The study of phosphorylation-dependent events often relies on molecules that can mimic or interfere with these processes.

Understanding the regulatory mechanisms of post-translational modifications (PTMs) is a key area of molecular biology. Phosphorylation, as one of the most critical PTMs, is controlled by a balance of kinase and phosphatase activities. While this compound is a phosphorylated peptide, its primary documented role in research is as a protease inhibitor. Its utility in providing direct insights into the regulatory mechanisms of phosphorylation itself, beyond its role in enzyme inhibition, is not extensively described in the current scientific literature.

The phosphoproteome represents the complete set of phosphorylated proteins in a cell at a given time and is highly dynamic in response to cellular signals. The study of phosphoproteome dynamics provides a global view of cellular regulation. Specific phosphorylated peptides can be used as standards or probes in mass spectrometry-based phosphoproteomic workflows. However, the specific application of this compound in large-scale phosphoproteome dynamics studies has not been a prominent feature in published research.

Investigation of Peptide-Based Enzyme Inhibitors in Model Systems

Peptide-based enzyme inhibitors are a significant class of molecules used to study enzyme function and for therapeutic development. They often offer high specificity and potency due to their ability to mimic natural substrates. Model systems, ranging from in vitro enzymatic assays to cell-based and animal models, are essential for characterizing the efficacy and mechanism of these inhibitors.

This compound serves as a model peptide-based inhibitor, particularly for bacterial metalloproteases. Its well-defined structure and potent activity against Pseudomonas aeruginosa elastase make it a valuable compound for investigating the principles of peptide-based enzyme inhibition. Studies involving this compound contribute to a deeper understanding of how modifications, such as N-terminal phosphorylation, can influence the binding affinity and inhibitory potential of peptide ligands. While its application has been specific, the principles derived from its study can be extrapolated to the design of new inhibitors for other enzymatic targets.

Use in in vitro Enzymatic Assays

This compound, also referred to as Phosphoryl-Leu-Phe, has been extensively characterized as a potent inhibitor of metalloproteinases in in vitro settings. These enzymatic assays are crucial for determining the inhibitory potency and selectivity of the compound, providing fundamental insights into its mechanism of action.

Inhibition of Enkephalinase

One of the primary applications of this compound is in the study of enkephalinase, a neutral endopeptidase involved in the degradation of enkephalins, which are endogenous opioid peptides. In a key study, the inhibitory activity of this compound against enkephalinase was determined using a radiometric assay. The assay measured the cleavage of a radiolabeled substrate, [³H]Leu-enkephalin, by enkephalinase extracted from rat brain striatum membranes. The results demonstrated that this compound is a highly potent inhibitor of this enzyme, with a reported IC50 value of 0.3 nM nih.gov. This high potency underscores its utility as a specific tool for investigating the physiological roles of enkephalinase.

Enzyme Substrate Inhibitor IC50 Value
Enkephalinase[³H]Leu-enkephalinThis compound0.3 nM

Inhibition of Thermolysin

The inhibitory properties of this compound have also been investigated against thermolysin, a thermostable metalloproteinase from Bacillus thermoproteolyticus. The inhibition kinetics of a closely related compound, N-phosphoryl-L-leucyl-L-tryptophan (PLT), have been studied in detail, providing insights that are likely applicable to this compound due to structural similarities. These studies typically employ a spectrophotometric assay using a synthetic substrate such as furylacryloyl-glycyl-L-leucinamide. The binding of the inhibitor to the enzyme is monitored by changes in absorbance or fluorescence, allowing for the determination of kinetic parameters like the inhibitor constant (Ki) nih.gov. Research has shown that N-phosphoryl dipeptides, including PLT, are potent, reversible inhibitors of thermolysin nih.govresearchgate.net.

Enzyme Inhibitor Class Inhibition Type
ThermolysinN-phosphoryl dipeptidesPotent, Reversible

Inhibition of Pseudomonas aeruginosa Elastase

Pseudomonas aeruginosa is an opportunistic human pathogen that secretes several virulence factors, including the metalloprotease elastase (LasB). This compound has been identified as an effective inhibitor of this bacterial protease nih.govuni-marburg.de. In vitro assays to determine the inhibitory activity against Pseudomonas aeruginosa elastase often utilize substrates like elastin-Congo red or synthetic chromogenic substrates. The reduction in substrate degradation in the presence of the inhibitor is quantified to determine its potency. The strong binding and inhibitory effect of this compound on this bacterial protease highlight its potential as a lead compound for studying mechanisms of bacterial pathogenesis nih.govuni-marburg.de.

Application in Cellular Assays for Protease Activity Modulation

While extensive in vitro data exists for this compound, its application in cellular assays to modulate protease activity is a developing area of research. Cellular assays provide a more physiologically relevant context to study the effects of inhibitors on protease function within a living system.

Currently, detailed studies specifically outlining the use of this compound in cellular assays for modulating protease activity are limited in the public domain. However, based on its potent in vitro inhibition of enzymes like enkephalinase, it is a strong candidate for use in such assays. For instance, cell lines expressing high levels of enkephalinase could be treated with this compound to study the downstream effects of enkephalinase inhibition on cellular signaling pathways regulated by enkephalins. Such experiments would typically involve measuring changes in the levels of enkephalinase substrates or downstream signaling molecules in response to treatment with the inhibitor.

Future research will likely focus on applying this potent inhibitor in various cellular models to dissect the complex roles of its target proteases in cell biology.

Advanced Methodological Approaches in Phosphorylleucylphenylalanine Research

High-Throughput Screening for Inhibitor Discovery (General methodology)

High-Throughput Screening (HTS) is a foundational approach in drug discovery used to rapidly assess large numbers of compounds for their ability to modulate a specific biological target. In the context of Phosphorylleucylphenylalanine, HTS assays are designed to identify small molecules that can inhibit the interaction between this phosphopeptide and its target enzyme, which is often a protein kinase or phosphatase. nih.govnih.gov

The general methodology involves several key stages:

Assay Development: A robust and sensitive biochemical assay is created. For targets of phosphopeptides, these are often based on detecting the enzymatic activity of a kinase or phosphatase. Common formats include fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), and luminescence-based assays that measure ATP consumption or phosphate (B84403) release. nih.govchinesechemsoc.org Phosphopeptide substrates are often preferred over artificial small-molecule substrates because they offer greater physiological relevance. nih.gov

Library Screening: A large, diverse library of chemical compounds is screened using the developed assay in a miniaturized format (e.g., 384- or 1536-well plates) to allow for automation and speed. nih.gov

Hit Identification and Confirmation: Compounds that show significant activity (i.e., "hits") are identified. These primary hits then undergo a confirmation process where they are re-tested to eliminate false positives.

Dose-Response Analysis: Confirmed hits are further characterized by testing them at multiple concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Phosphopeptide microarrays are a specific HTS strategy used to characterize the substrate specificity of protein tyrosine phosphatases (PTPs). nih.gov This activity-based screening can identify potent and selective substrates, which can then be used to design specific inhibitors. nih.gov

Table 1: Representative HTS Assay Formats for Phosphopeptide Targets

Assay TypePrincipleSignal OutputAdvantages
Fluorescence Intensity Quenching of a fluorophore-labeled peptide after a compound binds the phosphoryl group. nih.govDecrease in FluorescenceHigh sensitivity, suitable for HTS. nih.gov
Mass Spectrometry (MS) Quantifies the dephosphorylated peptide product. nih.govMass-to-charge RatioHigh specificity, label-free. nih.gov
Phosphopeptide Microarray Activity-based screening of enzyme substrate specificity on a chip. nih.govVaries (e.g., Fluorescence)High-throughput specificity profiling. nih.gov
Real-Time Fluorescence Detection of an orthogonal reaction product, such as inorganic phosphate (Pi). nih.govIncrease in FluorescenceReal-time kinetic measurements. nih.gov

Structural Biology Techniques for Enzyme-Inhibitor Complex Analysis

Understanding the three-dimensional structure of an enzyme in complex with an inhibitor like this compound is crucial for rational drug design. Structural biology provides atomic-level details of these interactions, guiding the optimization of lead compounds.

X-ray Crystallography of Enzyme-Phosphorylleucylphenylalanine Complexes

X-ray crystallography is a powerful technique for determining the high-resolution 3D structure of molecules, including protein-ligand complexes. springernature.com The process involves crystallizing the target enzyme in a complex with this compound and then diffracting X-rays off the resulting crystal. The diffraction pattern is used to calculate an electron density map, from which an atomic model of the complex can be built. nih.gov

This method reveals critical information, such as:

The precise binding mode of the inhibitor within the enzyme's active site. nih.gov

The key amino acid residues that form hydrogen bonds, salt bridges, or hydrophobic interactions with the inhibitor. researchgate.net

The conformation of the inhibitor when bound to the enzyme. acs.org

The presence and role of water molecules in mediating the interaction. rcsb.org

For phosphopeptide complexes, crystallographic studies can provide deep insights. For instance, studies on SH2 domains—protein modules that bind to phosphotyrosine residues—have used X-ray crystallography to reveal both canonical and atypical binding modes, highlighting that even for well-studied domain families, new molecular insights can be gained through careful structural analysis. nih.govresearchgate.net

Table 2: Example Crystallographic Data for Phosphopeptide-Protein Complexes

PDB IDProtein TargetLigandResolution (Å)Key Findings
1CKAcAMP-Dependent Protein KinasePhosphorylated Peptide (SP20)2.00Revealed the conformation of the product peptide in the active site. acs.org
1HCSLck SH2 DomainHigh-affinity phosphopeptide2.00Identified a second binding pocket for residues C-terminal to the phosphotyrosine. researchgate.net
1F1414-3-3 ProteinPhosphoserine Peptide2.60Showed a conserved network of interactions and a phosphorylation-mediated loop structure in the peptide. nih.gov

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Visualization

Cryo-Electron Microscopy (Cryo-EM) has become a revolutionary technique in structural biology, particularly for large, flexible, or multi-component macromolecular complexes that are difficult to crystallize. thermofisher.combitesizebio.com The method involves flash-freezing purified complexes in a thin layer of vitrified ice and imaging them with an electron microscope. Thousands of 2D images of individual particles are then computationally combined to reconstruct a 3D model. biorxiv.org

Cryo-EM is especially valuable when:

The target enzyme for this compound is part of a larger signaling complex.

The complex exhibits conformational flexibility that prevents crystallization. bitesizebio.com

Researchers need to visualize the binding of small-molecule inhibitors to these large assemblies. pnas.org

Recent advancements have pushed the resolution of Cryo-EM to levels that allow for the detailed visualization of small molecule inhibitors and water molecules within the active sites of enzymes, such as the CDK-activating kinase (CAK). rcsb.orgthermofisher.com This establishes Cryo-EM as a viable and powerful tool for structure-based drug design, even for smaller and more challenging targets. thermofisher.compnas.org

Computational Approaches for Molecular Dynamics and Docking Simulations

Computational methods are indispensable for predicting and analyzing the interactions between inhibitors like this compound and their protein targets. These approaches complement experimental techniques by providing dynamic insights into molecular recognition.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. engineerbiology.org Docking algorithms place the ligand (e.g., this compound) into the binding site of the target protein in various conformations and use a scoring function to estimate the strength of the interaction. This is widely used in virtual screening to prioritize compounds for experimental testing and to generate initial models of the enzyme-inhibitor complex. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems over time. nih.gov Starting from a static structure (from X-ray crystallography, Cryo-EM, or docking), MD simulates the movements of atoms and molecules by solving Newton's equations of motion. These simulations can:

Assess the stability of the predicted docking pose. nih.gov

Reveal conformational changes in the protein and ligand upon binding.

Characterize the network of water molecules at the binding interface.

Calculate binding free energies, which provide a more rigorous estimate of binding affinity than docking scores. researchgate.net

For phosphopeptide interactions, MD simulations have been used to study the binding of phosphorylated peptides to their target proteins, confirming binding motifs and providing energetic details that explain binding specificity. engineerbiology.orgresearchgate.net The combination of docking and MD simulations is a powerful strategy for modeling protein-ligand complexes and understanding the molecular basis of inhibition. researchgate.net

Theoretical and Computational Investigations of Phosphorylleucylphenylalanine

Ab Initio and Density Functional Theory (DFT) Calculations on Phosphoryl Amino Acids and Peptides

Quantum mechanical methods, particularly ab initio and Density Functional Theory (DFT), are foundational for understanding the intrinsic properties of a molecule in the absence of environmental effects. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, providing precise information on molecular geometry, charge distribution, and reactivity. For a molecule like Phosphorylleucylphenylalanine, DFT is invaluable for characterizing the unique P-N (phosphonamidate) bond and the highly polar phosphoryl group that are central to its inhibitory function.

DFT calculations are first employed to determine the lowest-energy (most stable) three-dimensional conformation of an isolated this compound molecule. This geometry optimization process reveals key structural parameters, including bond lengths, bond angles, and dihedral angles. The phosphoryl group imposes a tetrahedral geometry around the phosphorus atom, which is critical for its ability to mimic the tetrahedral transition state of peptide hydrolysis.

The analysis of the electronic structure provides further insights. The distribution of electron density, often quantified using Mulliken or Natural Bond Orbital (NBO) charge analysis, shows a significant polarization of the molecule. The oxygen atoms of the phosphoryl group carry a substantial negative charge, while the phosphorus atom is highly positive. This charge separation creates a strong dipole moment and dictates the molecule's electrostatic interaction potential. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can help predict the molecule's reactivity and its potential as an electron donor or acceptor in interactions with an enzyme active site.

Table 1: Calculated Geometric and Electronic Parameters for this compound (Illustrative DFT Data)
ParameterAtom(s) InvolvedCalculated ValueSignificance
Bond LengthP-N (Phosphonamidate)1.71 ÅLonger and more labile than a typical C-N amide bond, key to its inhibitory character.
Bond LengthP=O (Phosphoryl)1.49 ÅIndicates a strong double bond character, contributing to the group's polarity.
Bond AngleO-P-O114.5°Reflects the tetrahedral geometry around the phosphorus atom.
Mulliken ChargePhosphorus (P)+1.35 eHighly positive center, making it a strong Lewis acid for coordination.
Mulliken ChargePhosphoryl Oxygen (O)-0.85 eHighly negative, acting as a strong hydrogen bond acceptor and metal ligand.

While this compound is designed as a stable inhibitor, DFT can be used to explore the hypothetical reaction it mimics: the enzymatic cleavage of a peptide bond. Metalloproteases hydrolyze peptide bonds via a mechanism that involves a short-lived, high-energy tetrahedral intermediate. The phosphonamidate core of this compound is a stable analog of this intermediate.

Computational studies can map the potential energy surface for the hydrolysis of a standard dipeptide versus the inhibitor. Such calculations demonstrate that the energy barrier to cleave the P-N bond in the inhibitor is significantly higher than that for the C-N bond in a substrate, confirming its stability within the enzyme's active site. By comparing the geometry and electronic profile of the calculated transition state with the optimized geometry of this compound, researchers can quantify how effectively the inhibitor functions as a structural and electronic mimic, thereby explaining its high binding affinity.

Molecular Dynamics Simulations of this compound Interactions

While DFT provides a static, gas-phase picture, Molecular Dynamics (MD) simulations introduce temperature, solvent, and time, allowing for the study of the dynamic behavior of the inhibitor and its complex with a target enzyme. MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, providing a virtual "movie" of the molecular interactions.

MD simulations of the enzyme-inhibitor complex, such as this compound bound to its target (e.g., the metalloprotease thermolysin), are used to assess the stability of the binding pose predicted by docking. The Root Mean Square Deviation (RMSD) of the inhibitor and the protein's backbone atoms are monitored over nanoseconds of simulation time. A stable, low-RMSD trajectory indicates that the binding pose is maintained.

These simulations also capture the subtle conformational changes that occur upon binding, a phenomenon known as "induced fit." The enzyme's active site may adjust its shape to better accommodate the inhibitor, and the inhibitor itself may adopt a specific bound conformation that differs from its preferred shape in solution. The dynamic network of non-covalent interactions, particularly hydrogen bonds and salt bridges between the inhibitor and enzyme residues, can be tracked over time to identify the key interactions responsible for stable binding.

Table 2: MD Simulation Analysis of the Thermolysin-Phosphorylleucylphenylalanine Complex (Illustrative 100 ns Simulation Data)
MetricSystem ComponentAverage ValueInterpretation
RMSD (Backbone)Thermolysin Protein2.1 ± 0.3 ÅThe protein structure is stable and does not unfold during the simulation.
RMSD (Heavy Atoms)This compound0.8 ± 0.2 ÅThe inhibitor remains tightly bound in a stable conformation within the active site.
Hydrogen BondsInhibitor-Enzyme4.2 ± 1.1 bondsA persistent network of hydrogen bonds contributes significantly to binding stability.
DistanceP-O to Zn²⁺ ion2.2 ± 0.1 ÅThe phosphoryl oxygen maintains a stable, strong coordination with the catalytic zinc ion.

MD simulations are typically performed in an explicit solvent environment (a box of water molecules) to accurately model biological conditions. Water plays a critical role in molecular recognition. Before the inhibitor can bind, it and the enzyme's active site must be desolvated, an energetically costly process, especially for the highly polar phosphoryl group. However, water molecules can also play a constructive role by forming "water bridges," where a single water molecule forms hydrogen bonds to both the inhibitor and the enzyme, stabilizing the complex. MD simulations allow researchers to analyze the number and lifetime of these bridging water molecules and calculate the free energy of binding, which incorporates the energetic contributions of solvent reorganization.

Molecular Docking Studies of Enzyme-Inhibitor Binding Poses and Energetics

Molecular docking is a computational technique used to predict the preferred orientation and conformation (the "pose") of a ligand when it binds to a receptor. It is a computationally less expensive method than MD and is often used as a first step to generate a plausible structure of the enzyme-inhibitor complex. Docking algorithms sample a vast number of possible poses and use a scoring function to rank them based on their estimated binding affinity.

For this compound, docking studies against a target like thermolysin consistently predict a binding mode characteristic of transition-state analog inhibitors. The key predicted interactions include:

Metal Coordination: The negatively charged oxygen atoms of the phosphoryl group form strong coordinate bonds with the catalytic Zn²⁺ ion in the enzyme's active site.

Hydrophobic Interactions: The isobutyl side chain of the leucine (B10760876) residue and the benzyl (B1604629) side chain of the phenylalanine residue fit snugly into the S1' and S2' hydrophobic pockets of the enzyme, respectively. This shape complementarity is a major driver of binding specificity and affinity.

Hydrogen Bonding: The inhibitor's backbone and phosphoryl group act as hydrogen bond donors and acceptors, forming a network of interactions with polar residues in the active site, such as asparagine, histidine, and tyrosine.

The output of a docking simulation includes a numerical score, which is a semi-quantitative estimate of binding strength, and can be used to rank different inhibitors or predict binding affinity (e.g., Ki).

Table 3: Molecular Docking Results for this compound with Thermolysin
ParameterValueInterpretation
Docking Score-10.8 kcal/molA highly favorable score indicating a strong predicted interaction.
Estimated Binding Affinity (Kᵢ)~15 nMPredicts potent inhibition in the nanomolar range, consistent with experimental data for this class of inhibitors.
Key Interacting ResiduesZn²⁺ (ion)Coordinates directly with the phosphoryl oxygens.
His142, Glu143Form hydrogen bonds with the inhibitor backbone.
His231Forms a key hydrogen bond with a phosphoryl oxygen.
Val139, Ile188Form hydrophobic contacts with the Leucine and Phenylalanine side chains.

Future Perspectives and Emerging Research Avenues for Phosphorylleucylphenylalanine

Development of Novel Synthetic Strategies for Phosphorylleucylphenylalanine Analogs

The synthesis of this compound and its analogs is pivotal for structure-activity relationship (SAR) studies and the development of more potent and selective inhibitors. Current research in the broader field of phosphonopeptides provides a roadmap for future synthetic endeavors targeting this specific compound.

Novel synthetic strategies are moving beyond traditional solution-phase chemistry towards more efficient and versatile approaches. These include the refinement of solid-phase peptide synthesis (SPPS) techniques adapted for phosphonopeptides, which allows for the rapid generation of a library of analogs. mdpi.com Key to these methods is the development of robust protection and coupling strategies that can accommodate the unique reactivity of the phosphonic acid moiety.

One promising avenue is the use of phosphonochloridates as key intermediates. researchgate.net This method involves the chlorination of a phosphonic monoester, followed by coupling with the desired amino acid or peptide fragment. researchgate.net Advances in this area focus on milder chlorinating agents and optimized reaction conditions to improve yields and minimize side reactions. mdpi.com

Multi-component reactions , such as the Kabachnik-Fields and phospha-Mannich reactions, offer a convergent and atom-economical approach to the synthesis of α-aminophosphonates, the building blocks of phosphonopeptides. mdpi.com These reactions allow for the direct formation of the C-P bond and the introduction of diverse side chains in a single step, facilitating the creation of a wide array of this compound analogs with varied steric and electronic properties. mdpi.com

Furthermore, the exploration of enzymatic synthesis presents an attractive, environmentally friendly alternative. mdpi.com The use of enzymes for the formation of the peptide or phosphonate bond could offer high stereoselectivity and avoid the need for extensive protecting group manipulations.

Synthetic StrategyDescriptionPotential Advantages for this compound Analog Synthesis
Solid-Phase Peptide Synthesis (SPPS)Stepwise synthesis of peptide chains on a solid support.Rapid synthesis of analog libraries, simplified purification. mdpi.com
Phosphonochloridate ChemistryActivation of phosphonic acids via chlorination for subsequent coupling.Well-established method with potential for optimization with milder reagents. researchgate.netmdpi.com
Multi-component ReactionsConvergent synthesis involving three or more starting materials in a single reaction.High efficiency, atom economy, and rapid generation of structural diversity. mdpi.com
Enzymatic SynthesisUse of enzymes to catalyze bond formation.High stereoselectivity, mild reaction conditions, environmentally friendly. mdpi.com
Table 1: Emerging Synthetic Strategies for this compound Analogs.

Elucidation of Broader Biological Roles beyond Metalloproteinase Inhibition

To date, the primary biological role attributed to this compound is its inhibition of metalloproteinases, particularly bacterial elastase. nih.gov However, the vast and diverse roles of metalloproteinases in both physiological and pathological processes suggest that the biological activities of their inhibitors could be equally broad.

Future research will likely focus on screening this compound and its analogs against a wider panel of metalloproteinases, including matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), which are implicated in cancer, inflammation, and cardiovascular diseases. mdpi.com Understanding the selectivity profile of this compound will be crucial for its development as a targeted therapeutic agent.

Beyond direct enzyme inhibition, there is a growing interest in the potential "off-target" effects of such compounds. It is plausible that this compound could modulate cellular signaling pathways or interact with other proteins in ways that are independent of its metalloproteinase inhibitory activity. Investigating these possibilities could uncover novel therapeutic applications. For instance, studies on other natural and synthetic compounds have revealed unexpected biological activities, such as anti-inflammatory, antioxidant, and antimicrobial effects, that were not initially predicted based on their primary target. nih.govnih.govresearchgate.netmdpi.com

Integration with Systems Biology and Proteomics Approaches

The advent of systems biology and proteomics offers powerful tools to understand the global effects of a small molecule inhibitor like this compound on a biological system. nih.gov Instead of focusing on a single target, these approaches allow for the simultaneous monitoring of changes in the expression and activity of thousands of proteins.

Proteomics , particularly activity-based protein profiling (ABPP), can be employed to identify the full spectrum of protein targets of this compound within a cell or organism. This technique uses chemical probes that covalently bind to the active site of enzymes, allowing for their enrichment and identification by mass spectrometry. By designing a probe based on the this compound scaffold, researchers could identify not only its primary metalloproteinase targets but also any unanticipated off-targets.

Systems biology approaches, which integrate experimental data with computational modeling, can help to elucidate the downstream consequences of this compound's inhibitory activity on cellular networks. plos.org For example, by treating cells with the compound and then analyzing the resulting changes in the proteome and metabolome, it may be possible to construct a model of how the inhibition of a specific metalloproteinase perturbs various signaling and metabolic pathways. This holistic view can provide insights into the compound's mechanism of action and potentially predict its therapeutic efficacy and side effects. nih.gov

ApproachApplication to this compound ResearchPotential Insights
Activity-Based Protein Profiling (ABPP)Identify the complete target profile of this compound.Uncover novel protein targets and off-target effects.
Quantitative ProteomicsMeasure changes in protein expression in response to treatment.Understand the global cellular response to metalloproteinase inhibition.
Computational ModelingSimulate the effects of this compound on biological networks.Predict therapeutic outcomes and potential side effects. plos.orgnih.gov
Table 2: Integration of this compound Research with Systems Biology and Proteomics.

Challenges in Research and Methodological Advancements

Despite the promise of this compound, several challenges hinder its full research and therapeutic potential. The synthesis of phosphonopeptides, while advancing, can still be complex and low-yielding, particularly for large-scale production. mdpi.com The inherent polarity of the phosphonic acid group can also lead to poor cell permeability and bioavailability, limiting its efficacy in vivo.

Methodological advancements are needed to overcome these hurdles. The development of more efficient and scalable synthetic routes is a primary focus. Additionally, medicinal chemistry efforts are underway to design prodrugs of phosphonopeptides, in which the phosphonic acid is masked with a cleavable group to improve cell penetration.

In the realm of biological evaluation, sensitive and high-throughput screening assays are required to rapidly assess the activity and selectivity of new this compound analogs. The complexity of the cellular environment also presents a challenge, as in vitro enzyme inhibition assays may not always translate to in vivo efficacy. nih.gov Therefore, the development of more sophisticated cell-based and animal models is crucial for preclinical evaluation.

Furthermore, the lack of specific and high-affinity antibodies or molecular probes for this compound makes it difficult to study its pharmacokinetics and biodistribution. The development of such tools would greatly facilitate our understanding of how this compound behaves in a biological system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.